molecular formula C6H14N4 B1280733 6-Azidohexan-1-amine CAS No. 349553-73-7

6-Azidohexan-1-amine

Cat. No.: B1280733
CAS No.: 349553-73-7
M. Wt: 142.2 g/mol
InChI Key: CLQMAUAPICAWGT-UHFFFAOYSA-N
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Description

6-Azidohexan-1-amine: is an organic compound with the molecular formula C6H14N4 . It is characterized by the presence of an azide group (-N3) attached to a hexylamine chain. This compound is often used in various chemical reactions and research applications due to its unique reactivity and functional properties .

Mechanism of Action

Target of Action

The primary target of 6-Azidohexan-1-amine is the antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Mode of Action

This compound acts as a cleavable linker in the structure of ADCs . It connects the antibody to the cytotoxic drug and allows for the selective delivery of the cytotoxic agent to the cancer cells . The cleavable nature of the linker ensures that the cytotoxic drug is released only when the ADC has reached the target cell .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the ADC pathway . Once the ADC is internalized by the target cell, the linker is cleaved, releasing the cytotoxic drug. This drug then interferes with cell division and leads to cell death .

Pharmacokinetics

The pharmacokinetics of this compound is largely determined by its role as a linker in ADCs . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC would impact the bioavailability of the cytotoxic drug . .

Result of Action

The result of the action of this compound is the selective delivery of a cytotoxic drug to cancer cells, leading to their death . By acting as a cleavable linker, this compound ensures that the cytotoxic drug is only released within the target cells, minimizing damage to healthy cells .

Action Environment

The action of this compound, as part of an ADC, can be influenced by various environmental factors. These include the characteristics of the tumor microenvironment, such as pH and the presence of certain enzymes, which can impact the stability and efficacy of the ADC . .

Safety and Hazards

6-Azidohexan-1-amine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

6-Azidohexan-1-amine is a promising compound in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) . Its use as a cleavable linker offers potential for the design of more sophisticated and effective ADCs .

Biochemical Analysis

Biochemical Properties

6-Azidohexan-1-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The azide group in this compound can participate in click chemistry reactions, particularly with terminal alkynes, forming stable triazole linkages. This property is often exploited in bioconjugation techniques, where this compound is used to label or modify biomolecules. Additionally, the amine group can engage in reactions such as coupling with carboxylic acids or reductive amination with aldehydes or ketones .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into cellular proteins through bioconjugation can alter protein function and localization, impacting cellular signaling and metabolic pathways. Studies have demonstrated that this compound can be used to track protein interactions and dynamics within cells, providing valuable insights into cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its azide and amine groups. The azide group can form covalent bonds with alkyne-containing molecules via click chemistry, resulting in the formation of triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for studying molecular interactions. The amine group of this compound can also participate in various chemical reactions, such as forming amide bonds with carboxylic acids or undergoing reductive amination with aldehydes or ketones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can maintain its functionality over extended periods, making it suitable for various biochemical applications .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to study specific biochemical pathways without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular stress and apoptosis. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biomolecules. The compound can be metabolized through pathways involving amine and azide groups, leading to the formation of various metabolites. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as the presence of specific binding proteins and the overall cellular environment .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, nucleus, or other organelles, where it can participate in specific biochemical reactions and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Azidohexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 6-chloro-1-hexanol with sodium azide in a solvent such as dimethylformamide (DMF) under heating conditions . The reaction proceeds as follows:

6-chloro-1-hexanol+NaN3This compound+NaCl\text{6-chloro-1-hexanol} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl} 6-chloro-1-hexanol+NaN3​→this compound+NaCl

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions: 6-Azidohexan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Click Chemistry:

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Copper Catalysts: Used in click chemistry reactions.

    Reducing Agents: Hydrogen gas with palladium catalyst for reduction reactions.

Major Products:

    Triazoles: Formed from click chemistry reactions.

    Amines: Formed from reduction reactions.

Comparison with Similar Compounds

    6-Azidohexanol: Similar structure but with a hydroxyl group instead of an amine.

    6-Azidohexanoic Acid: Contains a carboxylic acid group instead of an amine.

    6-Azidohexylamine: Another name for 6-azidohexan-1-amine.

Uniqueness: this compound is unique due to its combination of an azide group and an amine group, allowing it to participate in a wide range of chemical reactions. Its ability to form stable triazole linkages through click chemistry makes it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

6-azidohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4/c7-5-3-1-2-4-6-9-10-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQMAUAPICAWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=[N+]=[N-])CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476243
Record name 6-azidohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349553-73-7
Record name 6-azidohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Azido-hexylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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